BenchChemオンラインストアへようこそ!

KELATORPHAN

enkephalinase inhibitor NEP inhibition multi-target metallopeptidase inhibitor

Kelatorphan (CAS 118867-26-8; molecular formula C₁₄H₁₈N₂O₅, MW 294.30) is a hydroxamate-based bidentate inhibitor belonging to the class of N-acyl-L-alpha-amino acids. Developed by Roques and colleagues, it represents the first virtually complete inhibitor of enkephalin metabolism, simultaneously targeting neutral endopeptidase (NEP/neprilysin; EC 3.4.24.11), dipeptidyl peptidase III (DPP3), aminopeptidase N (APN), and angiotensin-converting enzyme (ACE).

Molecular Formula C14H18N2O5
Molecular Weight 294.305
CAS No. 118867-26-8
Cat. No. B1142501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKELATORPHAN
CAS118867-26-8
Molecular FormulaC14H18N2O5
Molecular Weight294.305
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kelatorphan (CAS 118867-26-8): A Complete Inhibitor of Enkephalin-Degrading Enzymes for Pain and Opioid Research


Kelatorphan (CAS 118867-26-8; molecular formula C₁₄H₁₈N₂O₅, MW 294.30) is a hydroxamate-based bidentate inhibitor belonging to the class of N-acyl-L-alpha-amino acids [1][2]. Developed by Roques and colleagues, it represents the first virtually complete inhibitor of enkephalin metabolism, simultaneously targeting neutral endopeptidase (NEP/neprilysin; EC 3.4.24.11), dipeptidyl peptidase III (DPP3), aminopeptidase N (APN), and angiotensin-converting enzyme (ACE) [1][3]. Unlike single-target agents such as thiorphan (NEP‑selective) or bestatin (aminopeptidase inhibitor), kelatorphan provides full enzymatic blockade of endogenous opioid peptide catabolism with a single molecule, establishing it as a critical chemical probe for investigating physiological enkephalinergic transmission [3].

Why Thiorphan, Bestatin, or RB 101 Cannot Replace Kelatorphan in Enkephalinase Research


Enkephalin catabolism in vivo is mediated by at least three distinct metallopeptidases: NEP (enkephalinase), APN, and DPP3. Single-target inhibitors such as thiorphan (NEP-selective, Ki ≈ 2 nM) or bestatin (aminopeptidase inhibitor) administered alone fail to protect exogenous Met-enkephalin from degradation [1][2]. While a two-drug cocktail of thiorphan plus bestatin partially compensates, this combination is less potent than kelatorphan alone, requires independent optimization of two pharmacokinetic profiles, and does not inhibit DPP3, leaving a residual catabolic route unblocked [2]. The prodrug RB 101, although systemically active and capable of crossing the blood–brain barrier (BBB), requires in vivo disulfide bond cleavage to release its two active inhibitor moieties; kelatorphan, by contrast, is peripherally restricted (does not cross the BBB) and acts directly without metabolic activation [3]. These fundamental differences in target coverage, metabolic fate, and tissue distribution mean that data generated with kelatorphan cannot be reproduced or interpreted using single-target inhibitors or combinatorial approaches without extensive revalidation.

Kelatorphan (CAS 118867-26-8): Quantitative Differentiation Evidence Versus Closest Analogs


Triple-Enzyme Inhibition Profile: Kelatorphan Ki Values Versus Thiorphan, Bestatin, and Retrothiorphan

Kelatorphan is the first single molecule demonstrated to inhibit all three enzymes responsible for enkephalin catabolism. Against NEP (enkephalinase), kelatorphan exhibits a Ki of 1.4 nM, comparable to or slightly more potent than thiorphan (Ki = 2–3.5 nM) and retrothiorphan (Ki = 6 nM) [1][2]. Critically, kelatorphan additionally inhibits dipeptidylaminopeptidase (DPP3; Ki = 2 nM), an enzyme not targeted by thiorphan, bestatin, or their combination, and provides aminopeptidase inhibition (Ki = 7 µM) that complements NEP blockade [1]. In contrast, thiorphan and retrothiorphan address only NEP, and bestatin addresses only aminopeptidases, necessitating multi-drug cocktails to approximate kelatorphan's target coverage.

enkephalinase inhibitor NEP inhibition multi-target metallopeptidase inhibitor Ki comparison

Complete Exogenous Enkephalin Protection: Kelatorphan Versus Thiorphan Alone, Bestatin Alone, and Their Combination

In rat striatal slice preparations incubated with [³H][Tyr¹,Met⁵]enkephalin, kelatorphan (20 µM) almost completely inhibited the formation of all three radiolabeled metabolites ([³H]Tyr, [³H]Tyr-Gly, and [³H]Tyr-Gly-Gly), demonstrating full blockade of the enkephalin catabolic cascade [1]. By contrast, thiorphan (1 µM) alone was inactive, and bestatin (20 µM) alone was inactive; only their combination achieved significant protection of the exogenous peptide. In vivo, co-administration of kelatorphan with [Met⁵]enkephalin in mouse brain prevented 80% of exogenous peptide degradation [1].

Met-enkephalin protection peptidase inhibition striatal slice assay enkephalin metabolism

Analgesic Potency: Kelatorphan Alone Versus Thiorphan + Bestatin Combination In Vivo

In the mouse hot plate test, intracerebroventricular co-administration of kelatorphan (50 µg) with [Met⁵]enkephalin potentiated the analgesic effect of the opioid peptide by 50,000-fold, reducing the [Met⁵]enkephalin ED50 to approximately 10 ng [1]. This potentiation was significantly greater than that produced by an equi-dose combination of bestatin (50 µg) plus thiorphan (50 µg). When administered alone (without exogenous enkephalin), kelatorphan was at least two-fold more potent as an analgesic than the bestatin + thiorphan mixture [1]. An independent study confirmed that the analgesic effect of kelatorphan is at least equal to that of the bestatin-thiorphan association [2].

antinociception hot plate test Met-enkephalin potentiation ED50 comparison

Endogenous Enkephalin Elevation: Kelatorphan Uniquely Increases Basal Met-Enkephalin Overflow

In supervised rat striatal slices, both kelatorphan alone (20 µM) and the thiorphan (1 µM) + bestatin (20 µM) combination induced a 2.2- to 2.5-fold increase in endogenous [Met⁵]enkephalin overflow following evoked depolarization [1]. However, kelatorphan was the only condition that significantly increased the basal (unstimulated) level of released [Met⁵]enkephalin, producing a 63% elevation over baseline [1]. The combination of thiorphan plus bestatin did not significantly alter basal enkephalin outflow. This finding was replicated in rat spinal cord preparations, where kelatorphan (20 µM) markedly increased both spontaneous and K⁺-evoked Met-enkephalin-like material outflow, while thiorphan plus bestatin enhanced efflux to a lower extent [2].

endogenous opioid release Met-enkephalin overflow striatal superfusion basal vs evoked

Respiratory Safety: Kelatorphan Does Not Depress Respiration, Unlike Morphine and Classical Opioid Agonists

Respiratory depression is the primary cause of mortality in opioid overdose and a major limitation of µ-opioid agonists such as morphine. In a direct comparison, Boudinot et al. measured ventilation in awake and anesthetized cats and rodents: RB101 (40–160 mg/kg i.p., a systemically active enkephalinase inhibitor prodrug) did not affect ventilation under any condition, while large doses of kelatorphan (0.7–20 mg/kg i.v.) produced a naloxone-reversible increase in ventilation and breathing frequency [1]. This contrasts sharply with morphine and other direct opioid receptor agonists, which consistently depress respiratory drive [1]. The study concluded that both kelatorphan and RB101 are devoid of respiratory-depressant effects, representing a key safety differentiator from classical opioid analgesics [1].

respiratory depression opioid safety ventilation naloxone-reversible

Aminopeptidase M Selectivity: Kelatorphan Discriminates Biologically Relevant Aminopeptidase Activity Versus Total Cellular Aminopeptidases

Kelatorphan was approximately 100 times less potent than bestatin at inhibiting the total pool of rat striatal aminopeptidases, yet it was equally potent as bestatin (IC50 = 4 × 10⁻⁷ M) against a minor aminopeptidase activity biochemically resembling aminopeptidase M (APM), the enzyme believed to be synaptically relevant for enkephalin inactivation [1]. This selective profile means kelatorphan preferentially targets the physiologically relevant enkephalin-degrading aminopeptidase while sparing the majority of non-relevant cellular aminopeptidases, a selectivity advantage not shared by the broad-spectrum aminopeptidase inhibitor bestatin [1].

aminopeptidase M selectivity APN vs total aminopeptidase bestatin comparison IC50

Recommended Research and Procurement Application Scenarios for Kelatorphan (CAS 118867-26-8)


Enkephalinergic Pain Research Requiring Complete and Sustained Enkephalin Protection

Kelatorphan is the preferred reagent for in vitro and in vivo protocols that demand complete blockade of enkephalin degradation by a single compound. Its demonstrated ability to almost completely prevent [³H]Met-enkephalin metabolite formation in brain slice preparations (versus inactive thiorphan or bestatin alone) [1] and to potentiate Met-enkephalin analgesia 50,000-fold in vivo [2] makes it the gold-standard positive control for assays where residual peptidase activity would confound interpretation. Researchers studying the full dynamic range of enkephalinergic analgesia should procure kelatorphan rather than assembling multi-inhibitor cocktails, which introduce solvent compatibility and dosing-ratio variability.

Neuroscience Studies Distinguishing Basal (Tonic) Versus Evoked (Phasic) Enkephalinergic Tone

Kelatorphan is the only validated pharmacological tool that significantly elevates basal (unstimulated) endogenous Met-enkephalin overflow by 63%, a capability not replicated by the thiorphan + bestatin combination [1]. This unique property enables experimental designs that dissect the contribution of tonic enkephalinergic signaling to behavior, reward, and stress responses—applications where thiorphan, bestatin, or their combination fail to reveal the basal component. Procurement of kelatorphan is essential for studies employing microdialysis or superfusion to measure spontaneous versus stimulus-evoked opioid peptide release.

Respiratory Safety Profiling of Novel Opioid and Non-Opioid Analgesic Candidates

As a validated reference compound that produces naloxone-reversible antinociception without respiratory depression—and in fact increases ventilation at high doses—kelatorphan serves as a critical comparator in respiratory safety screening panels [1]. Pharmaceutical discovery programs seeking to differentiate opioid-sparing analgesics from classical µ-opioid agonists can use kelatorphan as a benchmark for the 'ideal' respiratory profile: effective analgesia coupled with maintained or enhanced respiratory drive. Its peripheral restriction (does not cross the BBB when given systemically) [1] further allows targeted investigation of peripheral versus central enkephalinase contributions to respiratory control.

Pharmacological Validation of Enkephalinase Identity and Neuroanatomical Distribution

A tritiated derivative of kelatorphan has been successfully employed as a specific autoradiographic marker for visualizing enkephalinase distribution in rat brain, revealing high-density labeling in striatum, corpus callosum, and substantia nigra [2]. This established use as a radioligand, combined with its complete inhibition profile across NEP, DPP3, and APN, positions kelatorphan as the most thoroughly validated tool for confirming enkephalinase identity in novel tissue preparations or species. Laboratories engaged in neuropeptidase mapping or validating new enkephalinase antibodies should stock kelatorphan as the reference inhibitor for biochemical validation experiments.

Quote Request

Request a Quote for KELATORPHAN

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.